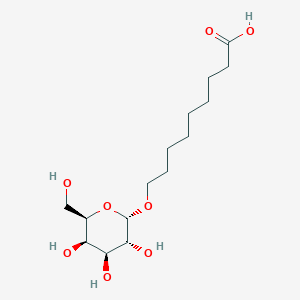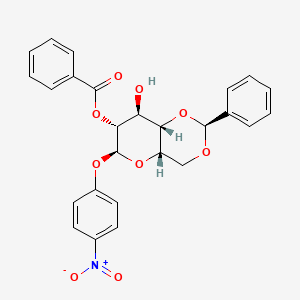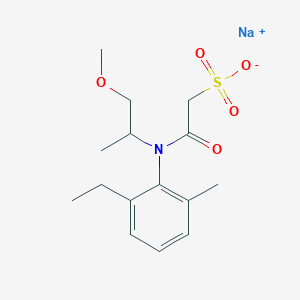
3,3,4,5-Tetrachlorobiphenyl
Overview
Description
3,3,4,5-Tetrachlorobiphenyl is a useful research compound. Its molecular formula is C12H8Cl4 and its molecular weight is 294.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3,4,5-Tetrachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,4,5-Tetrachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Separation and Quantitation Techniques : Kamops et al. (1979) discussed methods for separating and quantifying 3,3′,4,4′-tetrachlorobiphenyl using Florisil column chromatography and gas-liquid chromatography, which are crucial for accurate measurement in environmental and toxicological studies (Kamops et al., 1979).
Dechlorination by Microorganisms : Van Dort and Bedard (1991) found that certain anaerobic microorganisms can dechlorinate polychlorinated biphenyls, including 3,3,4,5-Tetrachlorobiphenyl, which is significant for bioremediation efforts (Van Dort & Bedard, 1991).
Toxicity in Biological Systems : Brunström and Darnerud (1983) investigated the toxicity and distribution of 3,3',4,4'-tetrachlorobiphenyl in chick embryos, highlighting its potential teratogenic and toxic effects (Brunström & Darnerud, 1983).
Synthesis and Chemical Studies : Reich and Reich (1990) described the preparation of the 5,6-arene oxide of 3,3',4,4'-tetrachlorobiphenyl, which is important for understanding its chemical properties and potential applications (Reich & Reich, 1990).
Antiestrogenic and Antitumorigenic Activity : Ramamoorthy et al. (1999) discovered that 3,3',4,4'-Tetrachlorobiphenyl exhibits antiestrogenic and antitumorigenic activities in rodent and human breast cancer cells, which could be significant for therapeutic applications (Ramamoorthy et al., 1999).
Electrochemical Detection : Wei et al. (2011) developed an electrochemical impedance sensor for detecting polychlorinated biphenyls like 3,3',4,4'-tetrachlorobiphenyl, demonstrating its potential in environmental monitoring (Wei et al., 2011).
Pharmacokinetics in Animals : Tuey and Matthews (1977) studied the pharmacokinetics of 3,3',5,5'-tetrachlorobiphenyl in rats, providing insights into how it is metabolized and excreted, crucial for understanding its environmental and health impacts (Tuey & Matthews, 1977).
properties
IUPAC Name |
1,2,6,6-tetrachloro-4-phenylcyclohexa-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl4/c13-10-6-9(7-12(15,16)11(10)14)8-4-2-1-3-5-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAOJVKRDRAMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=C(C1(Cl)Cl)Cl)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,5-Tetrachlorobiphenyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one, 3-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-2,3-dihydro-8-methyl-, (2R,3R,5R)-](/img/structure/B8082867.png)
![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B8082875.png)

![(2R,4aS,6S,7S,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B8082884.png)

![(8S,9S,10R,11S,13S,14S,17R)-6,11,17-Trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B8082893.png)

![[[[(2R,3R,4R,5R)-5-(5-amino-4-carbamoyl-imidazol-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B8082913.png)
![2-(hydroxymethyl)-6-[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol](/img/structure/B8082914.png)

![sodium;[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B8082940.png)

![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B8082971.png)
